molecular formula C17H17N7 B610108 Pik-III

Pik-III

Cat. No.: B610108
M. Wt: 319.4 g/mol
InChI Key: XXSDLQLNIVFIJI-UHFFFAOYSA-N
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Description

PIK-III, also known as VPS34-IN2, is a potent and selective inhibitor of the enzyme vacuolar protein sorting 34 (VPS34). This compound has gained significant attention due to its ability to block autophagy, a cellular process involved in the degradation and recycling of cellular components. This compound has shown promise in scientific research, particularly in the fields of cancer biology and cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PIK-III involves several steps, starting with the preparation of key intermediates. The process typically includes the formation of a cyclopropyl group and an aminopyrimidine moiety, which are crucial for the compound’s binding affinity to VPS34 . The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the desired product’s purity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve similar steps to the laboratory synthesis, with optimizations for scalability and cost-effectiveness. This might include the use of automated synthesis equipment and advanced purification techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

PIK-III primarily undergoes substitution reactions due to its functional groups. It is known to inhibit the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3), a key step in the autophagy process .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include organic solvents like DMSO and reagents that facilitate the formation of cyclopropyl and aminopyrimidine groups. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products

The major products formed from reactions involving this compound are typically intermediates that retain the core structure of the compound, with modifications to specific functional groups. These intermediates are often used in further studies to explore the compound’s biological activity and potential therapeutic applications .

Scientific Research Applications

PIK-III has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c18-16-21-10-13(15(23-16)9-11-1-2-11)14-5-8-20-17(24-14)22-12-3-6-19-7-4-12/h3-8,10-11H,1-2,9H2,(H2,18,21,23)(H,19,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSDLQLNIVFIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NC(=NC=C2C3=NC(=NC=C3)NC4=CC=NC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3Z)-1-cyclopropyl-4-(dimethylamino)-3-[2-(pyridin-4-ylamino)pyrimidin-4-yl]but-3-en-2-one (9) (80 mg, 0.247 mmol) in DMF (2061 μl), Guanidine HCl (35.3 mg, 0.371 mmol) and potassium carbonate (103 mg, 0.742 mmol) were added and the reaction was heated at 60° C. for 4 hours. The crude product was purified by reverse-phase HPLC [30-90% organic phase over 15 minutes] followed by Biotage™ silica gel chromatography [10 g SNAP column, 100% DCM to 12% MeOH/DCM] to obtain the desired product as a white solid (24.72 mg, 31.3% yield). 1H NMR (400 MHz, MeOD) δ ppm 0.01-0.14 (m, 2 H) 0.39 (q, J=6.06 Hz, 2 H) 0.94-1.10 (m, 1 H) 2.87 (d, J=7.07 Hz, 2 H) 7.10 (d, J=5.05 Hz, 1 H) 7.83 (d, J=6.57 Hz, 2 H) 8.30 (d, J=6.57 Hz, 2 H) 8.41 (s, 1 H) 8.57 (d, J=5.05 Hz, 1 H). HRMS (ES+) for C17 H17N7.H+ [MH+]: calcd, 320.1624. found, 320.1636. UV-LC: 100% UV purity at 254/214 nm; tR=4.67 minute over 7.75 minutes.
Quantity
35.3 mg
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step One
Name
Quantity
2061 μL
Type
solvent
Reaction Step One
Yield
31.3%

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